Cas no 881444-18-4 (N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide)

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 化学的及び物理的性質
名前と識別子
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- N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methylthiadiazole-5-carboxamide
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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- インチ: 1S/C15H15N5O2S/c1-9-13(23-18-17-9)14(21)16-12-10(2)19(3)20(15(12)22)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,16,21)
- InChIKey: FMFAZYPHFCZWLB-UHFFFAOYSA-N
- SMILES: S1C(C(NC2=C(C)N(C)N(C3=CC=CC=C3)C2=O)=O)=C(C)N=N1
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2630-0251-3mg |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide |
881444-18-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2630-0251-2mg |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide |
881444-18-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2630-0251-10μmol |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide |
881444-18-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2630-0251-15mg |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide |
881444-18-4 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2630-0251-20mg |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide |
881444-18-4 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2630-0251-30mg |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide |
881444-18-4 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2630-0251-4mg |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide |
881444-18-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2630-0251-25mg |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide |
881444-18-4 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2630-0251-40mg |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide |
881444-18-4 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2630-0251-20μmol |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide |
881444-18-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamideに関する追加情報
Professional Introduction to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS No. 881444-18-4)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 881444-18-4, represents a unique structural motif that combines elements of heterocyclic chemistry with functional groups known for their biological activity. The molecular architecture of this compound is characterized by a pyrazole core substituted with a phenyl group, an oxo group, and a methyl group, all of which contribute to its complex electronic properties and potential interactions with biological targets.
The significance of this compound lies in its potential applications as a building block for the development of novel therapeutic agents. The pyrazole ring is a well-known pharmacophore in medicinal chemistry, often incorporated into molecules targeting various diseases due to its ability to engage in hydrogen bonding and hydrophobic interactions. In particular, the presence of the 1,5-dimethyl-3-oxo substituent on the pyrazole ring suggests that this compound may exhibit interesting pharmacological properties, such as receptor binding affinity or enzyme inhibition capabilities.
The thiadiazole moiety is another key feature of this compound, which has been extensively studied for its antimicrobial, antiviral, and anti-inflammatory properties. The 4-methyl group on the thiadiazole ring further modulates the electronic distribution and reactivity of the molecule. The carboxamide functional group at the 5-position of the thiadiazole ring introduces a polar moiety that can enhance solubility and bioavailability, making it an attractive candidate for drug development.
In recent years, there has been a growing interest in the development of hybrid compounds that combine multiple pharmacophoric units to achieve synergistic effects. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exemplifies such a hybrid structure. The combination of the pyrazole and thiadiazole moieties provides a rich scaffold for medicinal chemists to explore new chemical space and discover compounds with enhanced biological activity.
The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps in the synthesis include condensation reactions to form the pyrazole ring, functional group transformations to introduce the oxo and methyl groups on the pyrazole core, and subsequent coupling reactions to attach the thiadiazole moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to achieve regioselective modifications at specific positions within the molecule.
The biological evaluation of N-(1,
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